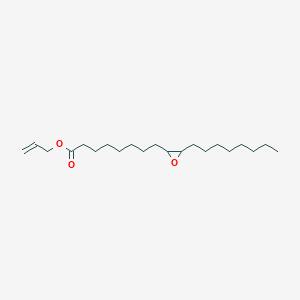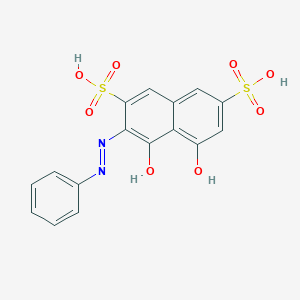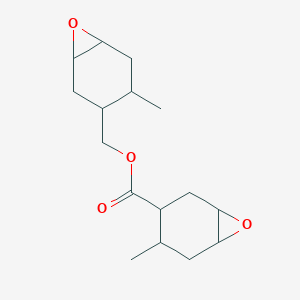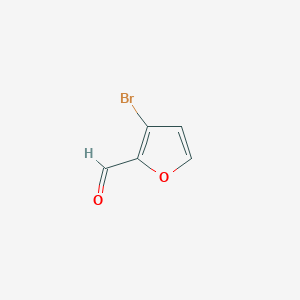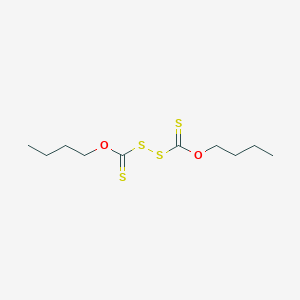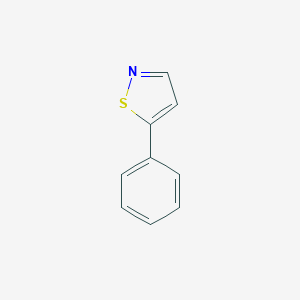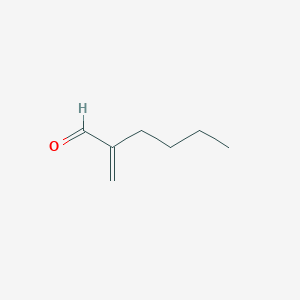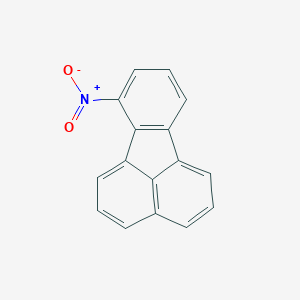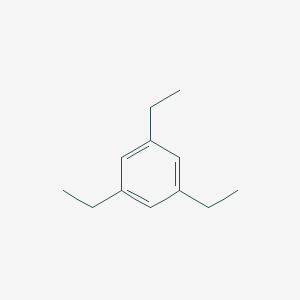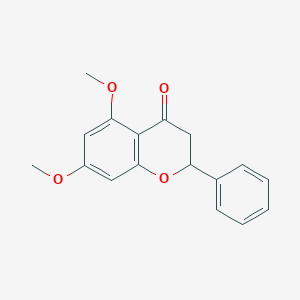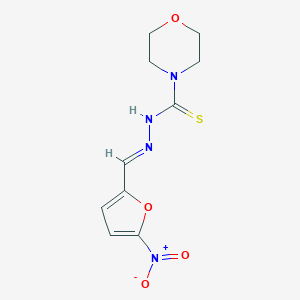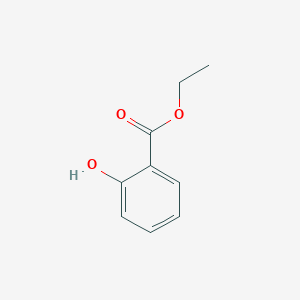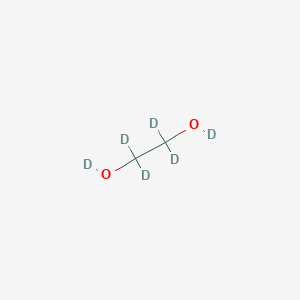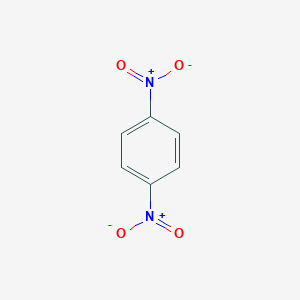![molecular formula C19H23NO2 B086112 (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene CAS No. 1092-95-1](/img/structure/B86112.png)
(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene, also known as DMAT, is a synthetic compound that has been widely studied for its potential use in the treatment of various diseases. DMAT belongs to the class of tetracyclic indole alkaloids and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth and proliferation, and has been found to be overexpressed in many types of cancer. By inhibiting the activity of CK2, (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene may be able to slow down or stop the growth of cancer cells.
Effets Biochimiques Et Physiologiques
(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene has also been found to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. However, (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene is a highly complex molecule that requires specialized knowledge and expertise to synthesize. Additionally, the exact mechanism of action of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene is not fully understood, which may limit its potential use in the treatment of certain diseases.
Orientations Futures
There are several future directions for the study of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Another area of research could focus on the development of new derivatives of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene that exhibit improved anti-tumor activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene involves several steps, including the condensation of tryptamine with an aldehyde, followed by a Pictet-Spengler reaction to form the tetracyclic indole ring system. The final step involves the introduction of a methyl group at the 17th position of the molecule. The synthesis of (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene is a complex process that requires specialized knowledge and expertise.
Applications De Recherche Scientifique
(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene has been extensively studied for its potential use in the treatment of cancer. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. (1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
1092-95-1 |
|---|---|
Nom du produit |
(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene |
Formule moléculaire |
C19H23NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
(1S,9S)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene |
InChI |
InChI=1S/C19H23NO2/c1-20-9-8-19-12-15(22-3)6-7-16(19)18(20)10-13-4-5-14(21-2)11-17(13)19/h4-5,7,11-12,18H,6,8-10H2,1-3H3/t18-,19+/m0/s1 |
Clé InChI |
RLBBKMNUJUFWPA-RBUKOAKNSA-N |
SMILES isomérique |
CN1CC[C@@]23C=C(CC=C2[C@@H]1CC4=C3C=C(C=C4)OC)OC |
SMILES |
CN1CCC23C=C(CC=C2C1CC4=C3C=C(C=C4)OC)OC |
SMILES canonique |
CN1CCC23C=C(CC=C2C1CC4=C3C=C(C=C4)OC)OC |
Synonymes |
5,6,8,14-Tetradehydro-3,6-dimethoxy-17-methylmorphinan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



